2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an indene moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide typically involves a multi-step process:
Formation of the Indene Intermediate: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-7-5-13(6-8-15)11-17(21)20-12-18(22)10-9-14-3-1-2-4-16(14)18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVGDFUMNXHJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.